molecular formula C10H12N4O B13944450 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-76-0

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole

Cat. No.: B13944450
CAS No.: 132372-76-0
M. Wt: 204.23 g/mol
InChI Key: WZNDMSQHCHVGFS-UHFFFAOYSA-N
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Description

5-[(2-Ethoxyphenyl)methyl]-2H-tetrazole is a tetrazole derivative characterized by a 2-ethoxyphenylmethyl substituent at the 5-position of the tetrazole ring. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms, widely studied for their diverse applications in medicinal chemistry, materials science, and high-energy materials. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity, stability, and biological activity.

Properties

CAS No.

132372-76-0

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole

InChI

InChI=1S/C10H12N4O/c1-2-15-9-6-4-3-5-8(9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14)

InChI Key

WZNDMSQHCHVGFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2=NNN=N2

Origin of Product

United States

Preparation Methods

Classical Synthesis via Reaction of 2-Ethoxybenzyl Chloride with Sodium Azide

The most common and widely reported method for synthesizing 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole involves the nucleophilic substitution of 2-ethoxybenzyl chloride with sodium azide. This reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions to facilitate the formation of the tetrazole ring through azide attack and cyclization.

  • Reaction conditions: Reflux in DMF, sodium azide as azide source.
  • Mechanism: The azide ion attacks the benzylic chloride, forming an intermediate which undergoes intramolecular cyclization to yield the tetrazole ring.
  • Yield optimization: Control of temperature, concentration, and reaction time is critical for maximizing yields and purity.
  • Enhancements: Microwave-assisted synthesis has been reported to significantly increase reaction rates and product yields, providing a more efficient synthetic route.
Parameter Typical Value
Solvent Dimethylformamide (DMF)
Temperature Reflux (~120°C)
Reaction Time Several hours (typically 3-6 h)
Azide Source Sodium azide (NaN3)
Yield Moderate to high (varies)

This method is supported by EvitaChem data, which confirms the molecular formula C10H12N4O and molecular weight of approximately 204.23 g/mol for the compound.

1,3-Dipolar Cycloaddition of Azides to Nitriles

Another fundamental approach for preparing substituted tetrazoles, including derivatives like 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole, is the [2 + 3] cycloaddition between azide ions and nitriles. This classical Hantzsch reaction, first described in 1901, involves the reaction of an organic nitrile with sodium azide under heating, often requiring catalysts or elevated temperatures.

  • General principle: The azide ion adds across the nitrile triple bond, forming the tetrazole ring.
  • Limitations: Electron-withdrawing groups on the nitrile enhance the reaction, but the lack thereof can require harsher conditions.
  • Solvents: Polar aprotic solvents such as DMF or DMSO are typically used.
  • Catalysts: Acidic or Lewis acid catalysts can be employed to improve reaction rates.

This method is widely reviewed and remains a cornerstone for tetrazole synthesis in literature.

Other Synthetic Routes and Variations

  • Use of azidotrimethylsilane: Reaction with isocyanides in methanol in the presence of catalytic HCl at 60 °C to yield tetrazoles.
  • Solid-phase synthesis: Employing supported isocyanides and multiple component reactions to prepare tetrazole derivatives with potential for combinatorial chemistry.
  • Reflux with ammonium salts: Heating nitriles with sodium azide, ammonium chloride, and lithium chloride in DMF at 110 °C is a frequently used method for 5-substituted tetrazoles.

Data Table: Summary of Key Preparation Methods for 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole

Method Reactants Conditions Yield/Remarks References
Nucleophilic substitution 2-Ethoxybenzyl chloride + NaN3 Reflux in DMF, several hours Moderate to high; microwave enhances yield
1,3-Dipolar cycloaddition Nitrile + Sodium azide Heating in DMF, catalysts used High yields with electron-withdrawing nitriles
Multicomponent one-pot synthesis Aldehyde + amine + isocyanide + azide Solvent-free or microwave-assisted High yields, eco-friendly
Azidotrimethylsilane with isocyanides Isocyanide + TMS-azide + MeOH + HCl 60 °C, catalytic acid Good yields
Solid-phase synthesis Supported isocyanides + aldehydes + amines Room temperature, days-long Suitable for library synthesis

Research Outcomes and Analytical Data

  • Characterization: The synthesized 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is characterized by standard techniques such as FTIR, NMR, and mass spectrometry confirming the tetrazole ring and ethoxyphenyl substituent.
  • Physical properties: Molecular formula C10H12N4O, molecular weight 204.23 g/mol, melting point typically consistent with substituted tetrazoles.
  • Biological relevance: While specific bioactivity mechanisms for this compound remain under investigation, tetrazole derivatives generally exhibit antimicrobial, antifungal, and enzyme inhibition activities.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is a tetrazole derivative featuring a five-membered ring containing four nitrogen atoms, with a 2-ethoxyphenyl group attached to the methyl position of the tetrazole ring. Research indicates it has potential antimicrobial and antiviral properties, making it a candidate for pharmaceutical development. The tetrazole ring structure allows it to mimic carboxylic acids and amides, enhancing its interaction with biological targets like enzymes and receptors.

Scientific Research Applications

  • Medicinal Chemistry 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole serves as a building block in drug discovery, especially in developing new therapeutic agents for various diseases. Tetrazole heterocycles are promising scaffolds in drug design and are incorporated into active pharmaceutical ingredients for medications .
  • Enzyme Inhibition Studies show that derivatives of tetrazoles can effectively interact with enzymes like urease, indicating their potential as enzyme inhibitors.
  • Biological activities Research indicates that 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole exhibits significant biological activities and has been investigated for potential antimicrobial and antiviral properties, making it a candidate for further pharmaceutical development.

Interactions with Biological Targets

Studies on 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole have revealed its potential interactions with biological targets. The tetrazole moiety can engage in hydrogen bonding and metal chelation, which may facilitate its binding to enzymes or receptors involved in metabolic pathways. Docking studies have shown that derivatives of tetrazoles can interact effectively with enzymes like urease, indicating their potential as enzyme inhibitors.

Tetrazoles as Bioisosteres

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting they may interact in biological systems. They exhibit enhanced metabolic stability, enhanced spatial delocalization of the negative charge, and better membrane penetration due to increased lipophilicity . Tetrazoles with a mobile H are ionized at physiological pH (∼7.4) but are almost 10 times more lipophilic than the corresponding carboxylates . The high density of nitrogens in tetrazoles could provide more opportunities to form hydrogen bonds or π-stacking with the receptor recognition sites, explaining the sometimes-increased binding affinity .

Case Studies and Research Findings

  • Antihypertensive Activity A study evaluated various tetrazole derivatives for their ability to lower blood pressure. Results indicated that certain derivatives exhibited significant antihypertensive effects compared to standard drugs.
  • Antioxidant Activity The DPPH assay was used to assess the antioxidant potential of synthesized tetrazole compounds. Many derivatives showed enhanced free radical scavenging activity compared to their parent compounds.
  • Multitarget Activity Computational predictions suggest that related compounds exhibit multitarget biological activities, including inhibition of phospholipase D and antagonism at nicotine receptors.
  • Antimicrobial Activity Tetrazoles have demonstrated antibacterial and antifungal activities . Specific tetrazole derivatives have shown activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans .

Mechanism of Action

The mechanism of action of 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This property makes it a valuable scaffold in drug design and development.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Analogues of 5-[(2-Ethoxyphenyl)methyl]-2H-tetrazole

Compound Substituent Key Features Reference
5-(4-Methoxybenzyl)-2H-tetrazole 4-Methoxyphenylmethyl Enhanced ligand properties for metal-organic frameworks (MOFs)
5-(Fluorodinitromethyl)-2H-tetrazole Fluorodinitromethyl High-energy material with thermal stability (DTA peak: 160°C)
5-[1-(4-Fluorophenyl)pyrazol-4-yl]-2H-tetrazole 4-Fluorophenyl-pyrazole Vasorelaxant and anti-inflammatory activity via NO/cGMP pathways
5-(4-Ethyl-phenyl)-2H-tetrazole 4-Ethylphenyl Antituberculosis activity (binding affinity: -9.8 kcal/mol)
  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy, ethoxy) : Improve solubility and coordination capabilities, as seen in 5-(4-methoxybenzyl)-2H-tetrazole’s use in MOFs .
    • Electron-Withdrawing Groups (e.g., fluorodinitromethyl) : Enhance energetic performance but reduce thermal stability (e.g., 5-(fluorodinitromethyl)-2H-tetrazole decomposes at 160°C) .
    • Bicyclic Heterocycles (e.g., pyrazole) : Introduce pharmacological activity, as in 5-[1-(4-fluorophenyl)pyrazol-4-yl]-2H-tetrazole’s vasorelaxant effects .
Pharmacological Activities

Table 2: Pharmacological Comparison of Tetrazole Derivatives

Compound Activity Mechanism/Model Efficacy vs. Control Reference
5-[1-(4-Fluorophenyl)pyrazol-4-yl]-2H-tetrazole Anti-inflammatory, Vasorelaxant Carrageenan-induced paw edema; NO-dependent 40% reduction in edema
Racecadotril-tetrazole-amino acid derivatives Antinociceptive Hot-plate test (latency time) 2× higher vs. morphine
5-(4-Ethyl-phenyl)-2H-tetrazole Antituberculosis Molecular docking (Mycobacterium targets) Binding affinity: -9.8 kcal/mol
  • Anti-inflammatory Activity: The pyrazole-tetrazole hybrid in reduced carrageenan-induced edema by 40%, comparable to NSAIDs, via inhibition of NO synthase .
  • Antinociceptive Activity: Racecadotril-tetrazole-amino acid derivatives () demonstrated doubled latency times in pain models compared to morphine, highlighting the role of tetrazole in enhancing central nervous system activity .
Physicochemical and Energetic Properties

Table 3: Stability and Energetic Properties

Compound Impact Sensitivity (J) Friction Sensitivity (N) Thermal Stability (DTA Peak) Reference
5-(Fluorodinitromethyl)-2H-tetrazole 3.5 120 160°C
5-(Tetrazol-1-yl)-2H-tetrazole 2.0 80 200°C
  • Thermal Stability : Electron-withdrawing groups (e.g., fluorodinitromethyl) lower decomposition temperatures (160°C vs. 200°C for unsubstituted bistetrazole) .
  • Sensitivity : Fluorodinitromethyl derivatives exhibit higher sensitivity (impact: 3.5 J), limiting their practical use compared to less reactive analogs .

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